2-Pentenoic acid, 2-methyl-, (2Z)-
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Overview
Description
2-Pentenoic acid, 2-methyl-, (2Z)-, also known as 2-Methyl-2-pentenoic acid, is an unsaturated carboxylic acid with the molecular formula C6H10O2. It is a colorless liquid that is used in various chemical reactions and scientific research. In
Mechanism of Action
The mechanism of action of 2-Pentenoic acid, 2-methyl-, (2Z)- is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It is also believed to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
2-Pentenoic acid, 2-methyl-, (2Z)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity against Candida albicans. Additionally, it has been shown to have antitumor activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
2-Pentenoic acid, 2-methyl-, (2Z)- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations. It is highly reactive and can form adducts with various biomolecules, which can complicate data interpretation. Additionally, it has a strong odor, which can make it difficult to work with.
Future Directions
There are several future directions for research on 2-Pentenoic acid, 2-methyl-, (2Z)-. One direction is to further investigate its mechanism of action and how it interacts with biomolecules. Another direction is to explore its potential as a therapeutic agent for various diseases such as cancer and fungal infections. Additionally, more research is needed to determine its safety and toxicity profile.
Scientific Research Applications
2-Pentenoic acid, 2-methyl-, (2Z)- is used in various scientific research applications. It is used as a starting material in the synthesis of various compounds such as 2-methyl-2-pentenal, 2-methyl-2-penten-1-ol, and 2-methyl-2-pentenoic acid esters. It is also used in the synthesis of cyclic compounds such as cyclopentenone and cyclohexenone. Additionally, it is used as a reagent in organic chemical reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction.
properties
CAS RN |
1617-37-4 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(Z)-2-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- |
InChI Key |
JJYWRQLLQAKNAD-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C(/C)\C(=O)O |
SMILES |
CCC=C(C)C(=O)O |
Canonical SMILES |
CCC=C(C)C(=O)O |
density |
0.976-0.982 |
Other CAS RN |
1617-37-4 3142-72-1 |
physical_description |
colourless to pale yellow liquid; fruity aroma |
solubility |
Slightly soluble in water; soluble in chloroform, carbon disulfide, ether soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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